molecular formula C22H25FN10O B13866195 N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Cat. No.: B13866195
M. Wt: 464.5 g/mol
InChI Key: FJPVVYHXAHCLAE-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of fluorophenyl, imidazole, morpholine, and triazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and triazine intermediates, followed by their coupling with the fluorophenyl and morpholine groups under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures are implemented to monitor the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
  • N-[(4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25FN10O

Molecular Weight

464.5 g/mol

IUPAC Name

2-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H25FN10O/c1-31-13-17(25-14-31)26-20-28-21(30-22(29-20)33-9-11-34-12-10-33)27-18(19-24-7-8-32(19)2)15-3-5-16(23)6-4-15/h3-8,13-14,18H,9-12H2,1-2H3,(H2,26,27,28,29,30)

InChI Key

FJPVVYHXAHCLAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)NC4=CN(C=N4)C)N5CCOCC5

Origin of Product

United States

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